molecular formula C8H6Br2O2 B8702352 2-(Dibromomethyl)benzoic acid CAS No. 62551-42-2

2-(Dibromomethyl)benzoic acid

Cat. No.: B8702352
CAS No.: 62551-42-2
M. Wt: 293.94 g/mol
InChI Key: TYYAMZMDZWXHHA-UHFFFAOYSA-N
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Description

2-(Dibromomethyl)benzoic acid is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions, releasing CO₂ and forming a brominated benzyl derivative. This reaction is facilitated by the electron-withdrawing effect of the acid group, which stabilizes intermediates.

Reaction Conditions

  • Reagents : Concentrated H₂SO₄, heat (reflux)

  • Mechanism : Acid-catalyzed elimination of CO₂ via a six-membered cyclic intermediate.

Reaction TypeConditionsProducts
DecarboxylationH₂SO₄, reflux2-(Dibromomethyl)benzene

Nucleophilic Substitution

The bromine atoms on the methyl group are susceptible to nucleophilic attack due to their electrophilic nature. Common nucleophiles include amines, thiols, and alkoxides.

Reaction Conditions

  • Reagents : NaOH (in aqueous or alcoholic media), NH₃, or SH⁻ nucleophiles

  • Mechanism : SN2 displacement of Br⁻ ions, favoring inversion of configuration.

Reaction TypeConditionsProducts
Substitution with NH₃NH₃ (excess), heat2-(Dimethylamino)benzoic acid
Substitution with SH⁻Thiourea, basic conditions2-(Methylthio)benzoic acid

Elimination Reactions

Heating with strong bases or acids induces elimination of HBr, forming a substituted benzene with a triple bond.

Reaction Conditions

  • Reagents : KOtBu (strong base), H₂SO₄ (acid catalyst)

  • Mechanism : Dehydrohalogenation via E2 or E1 pathways, yielding alkynes or alkenes depending on stoichiometry.

Reaction TypeConditionsProducts
Base-induced eliminationKOtBu, THF, reflux2-Bromo-1-phenylprop-1-yne

Electrophilic Aromatic Substitution

The carboxylic acid group directs electrophiles to the meta position on the aromatic ring. Common reactions include nitration and acetylation.

Reaction Conditions

  • Reagents : Nitric acid (HNO₃), acetic anhydride (Ac₂O)

  • Mechanism : Electron-withdrawing effect of COOH activates the ring for meta substitution.

Reaction TypeConditionsProducts
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-2-(dibromomethyl)benzoic acid

Key Research Findings

  • Crystallographic Insights : The carboxyl groups in 2-(Dibromomethyl)benzoic acid form hydrogen bonds, stabilizing its molecular structure.

  • Reactivity Trends : The presence of two bromine atoms enhances the compound’s susceptibility to nucleophilic substitution compared to monobrominated analogs.

  • Applications : Derivatives from these reactions find use in organic synthesis, materials science, and as intermediates in pharmaceutical development .

This compound’s versatility stems from its dual functional groups, enabling tailored reactivity for diverse chemical transformations.

Properties

CAS No.

62551-42-2

Molecular Formula

C8H6Br2O2

Molecular Weight

293.94 g/mol

IUPAC Name

2-(dibromomethyl)benzoic acid

InChI

InChI=1S/C8H6Br2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12)

InChI Key

TYYAMZMDZWXHHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)C(=O)O

Origin of Product

United States

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